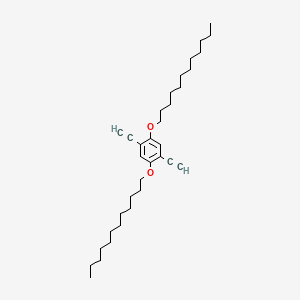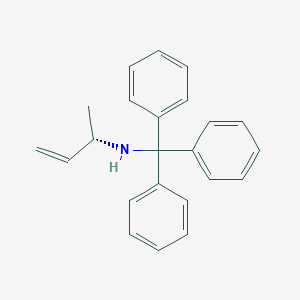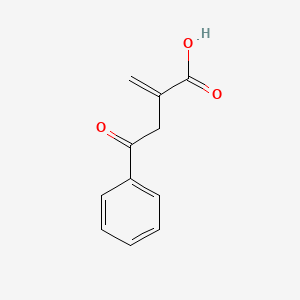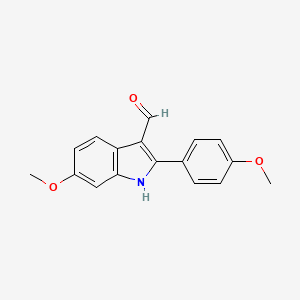![molecular formula C21H16O4 B3177389 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid CAS No. 1582811-97-9](/img/structure/B3177389.png)
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid
Übersicht
Beschreibung
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid is an organic compound belonging to the class of benzoic acids. It is characterized by the presence of a carboxyphenyl group and a methylphenyl group attached to a benzoic acid core. This compound is known for its stability and versatility in various chemical reactions.
Wirkmechanismus
Target of Action
This compound is a novel organic small molecule with a wide range of potential applications in scientific research
Mode of Action
It is a versatile compound that can be used for a variety of purposes, such as in drug delivery, as a catalyst for organic synthesis, and as a fluorescent molecule for imaging . The specific interactions with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It has been shown to have a number of biological effects, such as anti-inflammatory and anti-cancer properties . The specific pathways and their downstream effects are subjects of ongoing research.
Result of Action
It has been shown to have anti-inflammatory and anti-cancer properties
Biochemische Analyse
Biochemical Properties
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain dehydrogenases and oxidoreductases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency of the enzymes .
Cellular Effects
The effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. This compound can modulate gene expression by acting as a ligand for transcription factors, thereby altering the transcriptional activity of genes involved in cellular metabolism and stress responses. Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can induce conformational changes in the enzymes, affecting their catalytic activity. Furthermore, this compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on cellular metabolism and stress responses. At high doses, it can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidoreductases, influencing their activity and thereby affecting metabolic flux. This compound can also alter metabolite levels by modulating the activity of key metabolic enzymes, leading to changes in the overall metabolic profile of cells .
Transport and Distribution
Within cells and tissues, 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its hydrophobicity and ability to form hydrogen bonds with transport proteins .
Subcellular Localization
The subcellular localization of 5’-Methyl-[1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is critical for its activity and function. It is often found in the cytoplasm and mitochondria, where it interacts with metabolic enzymes and influences cellular metabolism. Targeting signals and post-translational modifications can direct this compound to specific organelles, enhancing its biochemical efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid typically involves the reaction of 4-carboxybenzaldehyde with 3-(4-carboxyphenyl)-5-methylbenzaldehyde under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the condensation reaction. The resulting product is then purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or bromo derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of high-performance polymers and as an additive in coatings and adhesives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tetrakis(4-carboxyphenyl)methane: Similar in structure but with four carboxyphenyl groups attached to a central methane core.
1,3,5-Tri(4-carboxyphenyl)benzene: Contains three carboxyphenyl groups attached to a benzene ring.
3,5-Di(4-carboxyphenyl)pyridine: Features two carboxyphenyl groups attached to a pyridine ring.
Uniqueness
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid is unique due to the presence of both a carboxyphenyl and a methylphenyl group, which provides distinct chemical properties and reactivity compared to its analogs. This unique structure allows for specific interactions in biochemical and industrial applications, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
4-[3-(4-carboxyphenyl)-5-methylphenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16O4/c1-13-10-18(14-2-6-16(7-3-14)20(22)23)12-19(11-13)15-4-8-17(9-5-15)21(24)25/h2-12H,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEFXDSIWNENNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)O)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


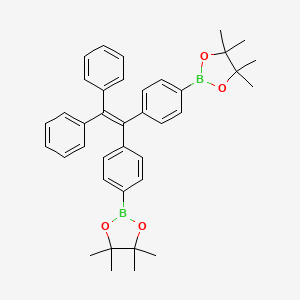

![Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl-](/img/structure/B3177312.png)

